Sanguilutine

Description

Structure

2D Structure

3D Structure

Properties

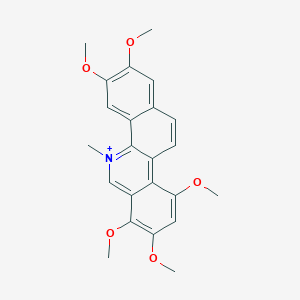

Molecular Formula |

C23H24NO5+ |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2,3,7,8,10-pentamethoxy-5-methylbenzo[c]phenanthridin-5-ium |

InChI |

InChI=1S/C23H24NO5/c1-24-12-16-21(19(27-4)11-20(28-5)23(16)29-6)14-8-7-13-9-17(25-2)18(26-3)10-15(13)22(14)24/h7-12H,1-6H3/q+1 |

InChI Key |

QXVJDCUNQFSDBQ-UHFFFAOYSA-N |

SMILES |

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC |

Canonical SMILES |

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC(=C(C=C42)OC)OC |

Synonyms |

sanguilutine |

Origin of Product |

United States |

Foundational & Exploratory

Sanguinarine's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary: Sanguinarine (B192314), a natural benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis, has demonstrated significant anticancer potential across a variety of malignancies.[1][2][3] Its therapeutic effects are attributed to a multi-targeted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. Sanguinarine's ability to generate reactive oxygen species (ROS) appears to be a central event, triggering downstream apoptotic cascades and cellular stress responses. Furthermore, it potently inhibits key oncogenic pathways, including STAT3, NF-κB, and PI3K/AKT, while also exerting anti-angiogenic and anti-invasive effects.[1][4][5] This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual diagrams, intended for researchers and drug development professionals.

Core Mechanisms of Action

Sanguinarine's anticancer activity is not mediated by a single pathway but rather by a coordinated assault on multiple core processes essential for tumor growth and progression.

Generation of Reactive Oxygen Species (ROS)

A primary and pivotal mechanism of sanguinarine is the induction of intracellular ROS.[6][7] This elevation in ROS creates a state of oxidative stress that cancer cells cannot overcome, leading to mitochondrial dysfunction and the activation of stress-related signaling pathways, such as the c-Jun N-Terminal Kinase (JNK) pathway, which in turn promotes apoptosis.[6][8][9] The pro-apoptotic effects of sanguinarine can often be reversed by ROS scavengers like N-acetyl cysteine (NAC), confirming the critical role of oxidative stress in its mechanism.[7][10][11] Recent studies also indicate that sanguinarine-induced ROS can trigger ferroptosis, an iron-dependent form of programmed cell death, by destabilizing the BACH1 protein and upregulating Heme Oxygenase 1 (HMOX1).[12]

Induction of Apoptosis

Sanguinarine is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]

-

Intrinsic Pathway: Sanguinarine disrupts the balance of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic members like Bax, Bak, and Bid while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[15][16][17] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[6][16] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in PARP cleavage and apoptosis.[6][15][16]

-

Extrinsic Pathway: The alkaloid can also activate the extrinsic pathway, as evidenced by the activation of caspase-8.[16][18] Furthermore, sub-lethal doses of sanguinarine have been shown to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand), suggesting a synergistic effect on death receptor-mediated apoptosis.[14]

Cell Cycle Arrest

Sanguinarine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phases.[4][19][20] This blockade is achieved by modulating the intricate machinery of cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors (CKIs).[19][21] Treatment with sanguinarine leads to the significant upregulation of CKIs such as p21/WAF1 and p27/KIP1.[1][19] These inhibitors then bind to and block the catalytic activity of cyclin-CDK complexes (e.g., Cyclin D1/CDK4, Cyclin D2/CDK6, and Cyclin E/CDK2), preventing the cell from transitioning through the G1 phase and into the S phase.[1][19]

Inhibition of Key Signaling Pathways

Sanguinarine's efficacy is significantly enhanced by its ability to inhibit multiple constitutively active signaling pathways that are crucial for cancer cell survival and proliferation.

-

STAT3 Pathway: Sanguinarine is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[5][22] It suppresses both constitutive and IL-6-induced phosphorylation of STAT3 at key residues (Tyr705 and Ser727).[5][22] This inhibition is associated with the reduced activity of upstream kinases like JAK2 and Src.[5] By blocking STAT3, sanguinarine downregulates the expression of its target genes, which include the anti-apoptotic protein survivin and the oncoprotein c-myc.[5][23]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival, is another major target. Sanguinarine inhibits the activation of this pathway, thereby preventing the transcription of genes involved in inflammation, invasion, and angiogenesis.[1][24][25][26]

-

PI3K/AKT Pathway: Sanguinarine has been shown to suppress the PI3K/AKT signaling pathway.[4][13] Inhibition of Akt phosphorylation is a key part of its anti-angiogenic effect and also contributes to its ability to induce apoptosis and cell cycle arrest.[4][13][27]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by sanguinarine. It can downregulate the activity of the pro-survival ERK1/2 kinase while activating the pro-apoptotic JNK pathway, further tilting the cellular balance towards cell death.[8][24][28]

Anti-Angiogenic and Anti-Metastatic Effects

Sanguinarine actively suppresses tumor angiogenesis, the formation of new blood vessels essential for tumor growth.[1] It inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) from cancer cells and blocks VEGF-induced signaling in endothelial cells.[1][29] This leads to the suppression of endothelial cell migration, sprouting, and tube formation.[27][29] The anti-angiogenic effect is mediated, in part, by the inhibition of Akt and p38 signaling.[1][29] Additionally, sanguinarine inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinase-9 (MMP-9) and inhibiting STAT3 and NF-κB activation, which are crucial for the metastatic process.[1][5]

Quantitative Data Summary

The cytotoxic and cytostatic effects of sanguinarine have been quantified across numerous cancer cell lines. The following tables summarize key findings from various studies.

Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| A375 | Human Melanoma | ~0.33 (0.11 µg/mL) | [30] |

| SK-MEL-3 | Human Melanoma | ~1.62 (0.54 µg/mL) | [30] |

| HL-60/MX2 | Hematopoietic Cancer | ~0.6 | [31] |

| Bel7402 | Hepatocellular Carcinoma | 2.90 | [32] |

| HepG2 | Hepatocellular Carcinoma | 2.50 | [32] |

| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [32] |

| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [32] |

| H1299 | Non-Small Cell Lung Cancer | Varies by study | [33] |

| H1975 | Non-Small Cell Lung Cancer | Varies by study | [33] |

| LNCaP | Prostate Cancer | 0.1 - 2.0 (Dose-dependent growth inhibition) | [19][20] |

| DU145 | Prostate Cancer | 0.1 - 2.0 (Dose-dependent growth inhibition) | [19][20] |

| AsPC-1 | Pancreatic Cancer | 0.1 - 10.0 (Dose-dependent growth inhibition) | [17] |

| BxPC-3 | Pancreatic Cancer | 0.1 - 10.0 (Dose-dependent growth inhibition) |[17] |

Table 2: Effects of Sanguinarine on Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| LNCaP | Prostate Cancer | 0.1 - 2.0 | Dose-dependent G0/G1 arrest | [19][20] |

| DU145 | Prostate Cancer | 0.1 - 2.0 | Dose-dependent G0/G1 arrest | [19][20] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | S-phase arrest | [4] |

| A388 / A431 | Cutaneous Squamous Cell Carcinoma | 4.0 | Sub-G0/G1 arrest | [8][9][10] |

| AsPC-1 / BxPC-3 | Pancreatic Cancer | 0.1 - 10.0 | G0/G1 arrest |[17] |

Table 3: Modulation of Key Proteins by Sanguinarine

| Protein | Pathway/Function | Effect | Cancer Type(s) | Reference(s) |

|---|---|---|---|---|

| p-STAT3 (Tyr705/Ser727) | STAT3 Signaling | Downregulation | Prostate, NSCLC, Myeloma, Thyroid | [5][6][7][34] |

| Survivin | Anti-apoptosis | Downregulation | Prostate | [5][23] |

| c-Myc | Oncogene | Downregulation | Prostate | [5] |

| p21/WAF1, p27/KIP1 | Cell Cycle Inhibition | Upregulation | Prostate | [19][20] |

| Cyclin D1, D2, E | Cell Cycle Progression | Downregulation | Prostate | [19][20] |

| CDK2, CDK4, CDK6 | Cell Cycle Progression | Downregulation | Prostate | [19][20] |

| Bax | Pro-apoptosis | Upregulation | Leukemia, Keratinocytes, Pancreatic | [15][16][17] |

| Bcl-2, Bcl-xL | Anti-apoptosis | Downregulation | Leukemia, Keratinocytes, Pancreatic | [15][16][17] |

| Cleaved Caspase-3, -9 | Apoptosis Execution | Upregulation | Multiple | [15][16][34] |

| p-Akt | PI3K/AKT Signaling | Downregulation | Endothelial, Breast | [13][27] |

| VEGF | Angiogenesis | Downregulation | Endothelial, Lung |[1][29] |

Key Experimental Protocols

The investigation of sanguinarine's mechanism of action relies on a set of standard and specialized cell and molecular biology techniques.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of sanguinarine (e.g., 0.1 to 10 µM) or a vehicle control (like DMSO) for specific time points (e.g., 24, 48, 72 hours).[21]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are cultured and treated with sanguinarine as described above.[20]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for approximately 15 minutes.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The resulting data allows for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Cells are treated with sanguinarine, harvested, and washed with PBS.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membranes. This step is usually performed on ice for at least 30 minutes.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to ensure only DNA is stained).

-

Analysis: The DNA content of individual cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA. A histogram is generated, showing peaks that correspond to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[20]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Following treatment with sanguinarine, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., p-STAT3, Bcl-2, Cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured on X-ray film or with a digital imager. Band intensity is often normalized to a loading control protein (e.g., β-actin or GAPDH).[22]

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the level of intracellular ROS using a fluorescent probe.

-

Cell Treatment: Cells are cultured and treated with sanguinarine for the desired time.

-

Probe Loading: The cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in the dark.[12]

-

Mechanism: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS into the highly fluorescent compound dichlorofluorescein (DCF).

-

Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microplate reader.[12]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the core mechanisms of sanguinarine.

Caption: Overview of Sanguinarine's multi-targeted anticancer mechanisms.

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 5. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Sanguinarine Triggers Apoptosis in Cutaneous Squamous Cell Carcinoma Cells through Reactive Oxygen Species-Dependent c-Jun N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of prodeath Bcl-2 family proteins and mitochondrial apoptosis pathway by sanguinarine in immortalized human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Suppression of angiogenesis by the plant alkaloid, sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Sanguinarine is a novel VEGF inhibitor involved in the suppression of angiogenesis and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Sanguinarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis) and other poppy family plants, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological functions of sanguinarine, with a particular focus on its anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the intricate signaling pathways modulated by this potent alkaloid.

Anticancer Activity

Sanguinarine exhibits significant pro-apoptotic and anti-proliferative effects across a wide range of cancer cell lines.[3][4] Its anticancer potential is attributed to its ability to induce programmed cell death (apoptosis), trigger cell cycle arrest, and inhibit tumor angiogenesis and invasion.[3][5]

Induction of Apoptosis

Sanguinarine activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspases.[2][6]

Signaling Pathway for Sanguinarine-Induced Apoptosis:

Caption: Sanguinarine-induced apoptosis signaling pathways.

Cell Cycle Arrest

Sanguinarine has been shown to cause cell cycle arrest, primarily in the G0/G1 phase, in various cancer cells, including prostate and pancreatic cancer.[1][7] This is achieved by modulating the expression of key cell cycle regulatory proteins.

Signaling Pathway for Sanguinarine-Induced G0/G1 Cell Cycle Arrest:

Caption: Sanguinarine-induced G0/G1 cell cycle arrest.

Quantitative Data: Anticancer Activity

The cytotoxic effects of sanguinarine against various cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 0.1 - 2 | [1] |

| DU145 | Prostate Cancer | 0.1 - 2 | [1] |

| AsPC-1 | Pancreatic Cancer | 0.1 - 10 | [7] |

| BxPC-3 | Pancreatic Cancer | 0.1 - 10 | [7] |

| MDA-MB-231 | Triple-negative Breast Cancer | 2.5 - 4.5 | [5] |

| MDA-MB-468 | Triple-negative Breast Cancer | 1 - 4 | [5] |

| Bel7402 | Hepatocellular Carcinoma | 2.90 | [8] |

| HepG2 | Hepatocellular Carcinoma | 2.50 | [8] |

| HCCLM3 | Hepatocellular Carcinoma | 5.10 | [8] |

| SMMC7721 | Hepatocellular Carcinoma | 9.23 | [8] |

Antimicrobial Activity

Sanguinarine exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[9] It is effective against a variety of oral bacteria, contributing to its use in some dental care products.[9][10]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentrations (MIC) of sanguinarine against various microorganisms are presented below.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Oral plaque bacteria (most species) | Bacteria | 1 - 32 | [9] |

| Staphylococcus aureus | Bacteria | 128 | [11] |

| Candida albicans (mono-species biofilm) | Fungus | 4 | [12] |

| Staphylococcus aureus (mono-species biofilm) | Bacteria | 2 | [12] |

| C. albicans & S. aureus (dual-species biofilm) | Mixed | 8 | [12] |

Anti-inflammatory Activity

Sanguinarine demonstrates significant anti-inflammatory properties both in vitro and in vivo.[13] It inhibits the production of key inflammatory mediators and modulates inflammatory signaling pathways.

Mechanism of Action

Sanguinarine's anti-inflammatory effects are mediated through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[13] It has also been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and CCL2 in macrophages.

Workflow for Assessing Anti-inflammatory Activity:

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of sanguinarine on cancer cell lines.[14]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of sanguinarine and a vehicle control for 24-72 hours.[15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16][17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[17]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC and PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following sanguinarine treatment.[3]

-

Cell Treatment: Treat cells with the desired concentrations of sanguinarine for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.[18]

-

Staining: Resuspend approximately 1-5 x 10⁶ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[3]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >670 nm.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of sanguinarine.[19]

-

Serial Dilution: Perform a two-fold serial dilution of sanguinarine in a 96-well plate with an appropriate broth medium.[19]

-

Inoculation: Inoculate each well with a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of sanguinarine that visibly inhibits microbial growth.[19]

Conclusion

Sanguinarine is a promising natural compound with a diverse range of biological activities. Its potent anticancer, antimicrobial, and anti-inflammatory properties, supported by a growing body of scientific evidence, make it a strong candidate for further investigation in drug development. The detailed mechanisms of action and quantitative data presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this remarkable alkaloid. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety for therapeutic applications.

References

- 1. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 6. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro activity of sanguinarine against oral microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. atcc.org [atcc.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

- 19. Sanguinarine synergistically potentiates aminoglycoside‐mediated bacterial killing - PMC [pmc.ncbi.nlm.nih.gov]

Sanguinarine's Modulation of Core Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy Fumaria species, has garnered significant attention for its potent anti-microbial, anti-inflammatory, and antioxidant properties.[1] Emerging evidence strongly indicates its potential as an anticancer agent, attributed to its ability to induce apoptosis, inhibit cell proliferation, and curb angiogenesis and invasion in various cancer models.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying sanguinarine's therapeutic effects, with a focus on its modulation of key cellular signaling pathways.

Core Signaling Pathways Modulated by Sanguinarine

Sanguinarine exerts its pleiotropic effects by targeting multiple, often interconnected, signaling cascades crucial for cell survival, proliferation, and inflammation. The primary pathways affected include NF-κB, MAPK, PI3K/Akt, and the intrinsic and extrinsic apoptosis pathways. A central mechanism in its action is the induction of reactive oxygen species (ROS), which acts as a key upstream event triggering several downstream signaling cascades.[5][6][7][8][9][10][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[12] In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression.[1] Sanguinarine is a potent inhibitor of NF-κB activation.[13][14] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[13] This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[13][14]

Apoptosis Pathways

Sanguinarine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in sanguinarine-induced apoptosis is the generation of ROS.[5][6][8][9][10][11]

-

Intrinsic Pathway: Sanguinarine-induced ROS leads to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential.[8] This triggers the release of cytochrome c from the mitochondria into the cytoplasm.[6] Sanguinarine also modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[15][16] The released cytochrome c, along with Apaf-1 and dATP, forms the apoptosome, which activates caspase-9.[15]

-

Extrinsic Pathway: Sanguinarine can also activate the extrinsic pathway by promoting the activation of caspase-8.[1][8] Activated caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signal.[8]

Both pathways converge on the activation of the executioner caspase, caspase-3, which leads to the cleavage of cellular substrates, such as PARP, and ultimately, apoptotic cell death.[1][15]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Sanguinarine has been shown to inhibit the PI3K/Akt signaling pathway.[17][18][19] It suppresses the phosphorylation and activation of Akt, a key downstream effector of PI3K.[17][20] By inhibiting Akt, sanguinarine can downregulate the activity of downstream targets that promote cell survival and proliferation, thereby contributing to its anticancer effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes several subfamilies, such as ERK, JNK, and p38 MAPK. Sanguinarine's effect on the MAPK pathway can be complex and cell-type dependent.[21] In some contexts, it has been shown to inhibit the ERK1/2 pathway, which is often hyperactivated in cancer and promotes cell proliferation.[22] In other cases, sanguinarine can activate the JNK and p38 MAPK pathways, which are generally associated with stress responses and apoptosis.[5][23] For instance, in neuropathic pain models, sanguinarine has been shown to alleviate pain by suppressing p38 MAPK signaling.[23]

Quantitative Data

The cytotoxic and antiproliferative effects of sanguinarine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Duration (h) | Reference |

| A2780/Taxol | Ovarian Cancer | 0.4 | CCK-8 | 48 | [5] |

| A549 | Lung Cancer | 0.61 | Live cell imaging | 144 | [5] |

| K562 | Leukemia | 2 | - | - | [5] |

| HeLa | Cervical Cancer | 2.62 ± 0.21 | MTT | 24 | [24] |

| SiHa | Cervical Cancer | 3.07 ± 0.23 | MTT | 24 | [24] |

| A375 | Melanoma | 2.378 | CCK8 | - | [17] |

| A2058 | Melanoma | 2.719 | CCK8 | - | [17] |

| H1299 | Lung Cancer | - | MTT | 72 | [16] |

| H460 | Lung Cancer | - | MTT | 72 | [16] |

| H1975 | Lung Cancer | - | MTT | 72 | [16] |

| A549 | Lung Cancer | - | MTT | 72 | [16] |

| Bel7402 | Hepatocellular Carcinoma | 2.90 | - | - | [25] |

| HepG2 | Hepatocellular Carcinoma | 2.50 | - | - | [25] |

| HCCLM3 | Hepatocellular Carcinoma | 5.10 | - | - | [25] |

| SMMC7721 | Hepatocellular Carcinoma | 9.23 | - | - | [25] |

| SH-SY5Y | Neuroblastoma | 5 | MTT | 24 | [26] |

| Kelly | Neuroblastoma | 5 | MTT | 24 | [26] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1x10^5 cells/well in 200 µl of complete medium.[24]

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of sanguinarine. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 12, 24, 36, 48, 60 hours) at 37°C in a humidified incubator with 5% CO2.[24]

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours.[24]

-

Formazan (B1609692) Solubilization: Centrifuge the plate at 1,800 rpm for 5 minutes at 4°C.[24] Carefully remove the supernatant and add 150 µl of DMSO to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with sanguinarine for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with sanguinarine, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[24] Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow

Conclusion

Sanguinarine is a promising natural compound with multifaceted anticancer properties. Its ability to modulate several key signaling pathways, including NF-κB, apoptosis, PI3K/Akt, and MAPK, underscores its potential as a therapeutic agent. The induction of ROS appears to be a central mechanism initiating its pro-apoptotic and anti-proliferative effects. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile for the development of novel cancer therapies. This guide provides a comprehensive overview of the current understanding of sanguinarine's mechanism of action and serves as a valuable resource for researchers in the field of cancer biology and drug discovery.

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 8. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sanguinarine impairs lysosomal function and induces ROS-dependent mitophagy and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 20. ar.iiarjournals.org [ar.iiarjournals.org]

- 21. Anticancer potential of sanguinarine for various human malignancies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 22. mdpi.com [mdpi.com]

- 23. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. researchgate.net [researchgate.net]

- 26. journal.waocp.org [journal.waocp.org]

Biosynthesis of Sanguinarine in Sanguinaria canadensis

An In-depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sanguinarine (B192314) is a potent benzophenanthridine alkaloid found in the rhizomes of Sanguinaria canadensis (bloodroot) and other members of the Papaveraceae family. It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making it a compound of significant interest for pharmaceutical and therapeutic applications. The biosynthesis of sanguinarine is a complex, multi-step process originating from the amino acid L-tyrosine, involving a series of enzymatic conversions that form the characteristic isoquinoline (B145761) scaffold. This technical guide provides a comprehensive overview of the sanguinarine biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the core processes to aid researchers in the field.

The Sanguinarine Biosynthetic Pathway

The biosynthesis of sanguinarine is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway. It begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of intermediates to the central branch-point molecule, (S)-reticuline. The commitment step towards sanguinarine synthesis is the conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE). From (S)-scoulerine, a series of hydroxylations, methylenedioxy bridge formations, and N-methylations lead to protopine, which is then converted to dihydrosanguinarine (B1196270) and finally oxidized to sanguinarine.

Key enzymes in this pathway are often localized to the endoplasmic reticulum (ER) and cytosol, with the final alkaloid product typically accumulating in the plant vacuole.

Pathway Visualization

The following diagram illustrates the core enzymatic steps from the central intermediate (S)-reticuline to the final product, sanguinarine.

Caption: Core biosynthetic pathway from (S)-Reticuline to Sanguinarine.

Quantitative Data

Quantitative analysis of sanguinarine biosynthesis is crucial for understanding pathway flux and for metabolic engineering efforts. Data is often generated through enzyme kinetic studies, metabolite profiling of plant tissues, and gene expression analysis.

Table 1: Sanguinarine Concentration in Sanguinaria canadensis Tissues

The concentration of sanguinarine varies significantly between different organs of the plant, with the highest levels found in the rhizome.

| Plant Tissue | Sanguinarine Concentration (% dry weight) | Reference |

| Rhizome | ~1.0 - 4.0% | |

| Roots | ~0.1 - 0.4% | |

| Leaves | < 0.01% | |

| Flowers | < 0.01% |

Note: Concentrations can vary based on plant age, geographic location, and time of harvest.

Table 2: Gene Expression in Response to Elicitor Treatment

The expression of sanguinarine biosynthetic genes is often inducible by elicitors, such as fungal cell wall fragments, as part of the plant's defense response. The data below is from studies on Papaver somniferum cell cultures, a model system for BIA biosynthesis.

| Gene | Enzyme | Fold Increase in Expression (post-elicitation) | Reference |

| BBE | Berberine bridge enzyme | > 100-fold | |

| CYP80B1 | (S)-N-methylcoclaurine-3'-hydroxylase | > 50-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sanguinarine biosynthesis.

Protocol 1: Extraction and Quantification of Sanguinarine by HPLC

This protocol outlines a standard method for extracting and quantifying sanguinarine from S. canadensis rhizomes.

1. Sample Preparation: a. Harvest fresh rhizomes and wash thoroughly to remove soil. b. Freeze-dry the rhizomes and grind into a fine powder using a mortar and pestle or a mill. c. Store the dried powder in a desiccator at 4°C until extraction.

2. Extraction: a. Weigh approximately 100 mg of dried rhizome powder into a 15 mL centrifuge tube. b. Add 10 mL of extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid). c. Vortex vigorously for 1 minute. d. Sonicate in a water bath for 30 minutes at room temperature. e. Centrifuge at 4,000 x g for 15 minutes. f. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A typical gradient would be:

- 0-5 min: 10-30% B

- 5-20 min: 30-70% B

- 20-25 min: 70-10% B

- 25-30 min: 10% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Detection: Diode Array Detector (DAD) or UV detector at 280 nm and 326 nm. g. Quantification: Prepare a standard curve using a certified sanguinarine standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Immunogold Labeling for Subcellular Localization of Enzymes

This protocol provides a general workflow for localizing a target biosynthetic enzyme (e.g., BBE) within plant cells using transmission electron microscopy (TEM).

1. Fixation and Embedding: a. Fix small pieces of fresh plant tissue (e.g., root tips) in a solution of 2% paraformaldehyde and 0.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.4) for 2 hours at room temperature. b. Rinse the samples three times (10 min each) in 0.1 M phosphate buffer. c. Dehydrate the samples through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100%). d. Infiltrate and embed the tissue in a suitable resin (e.g., LR White) according to the manufacturer's instructions, followed by polymerization.

2. Ultrathin Sectioning: a. Cut ultrathin sections (80-90 nm) using an ultramicrotome equipped with a diamond knife. b. Collect the sections on nickel grids.

3. Immunogold Labeling: a. Blocking: Float the grids (section side down) on a droplet of blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS)) for 20-30 minutes to prevent non-specific antibody binding. b. Primary Antibody Incubation: Transfer the grids to a droplet of the primary antibody (e.g., rabbit anti-BBE) diluted in blocking buffer (e.g., 1% BSA in TBS). Incubate for 2-3 hours at room temperature or overnight at 4°C. c. Washing: Wash the grids by transferring them through a series of droplets (5 x 2 min) of wash buffer (e.g., 0.1% BSA in TBS). d. Secondary Antibody Incubation: Transfer the grids to a droplet containing the secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-10 nm gold) diluted in blocking buffer. Incubate for 1 hour at room temperature. e. Final Washing: Wash the grids by transferring them through a series of droplets of TBS (3 x 2 min) followed by distilled water (5 x 2 min).

4. Staining and Imaging: a. Post-stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast. b. Examine the grids using a Transmission Electron Microscope (TEM). Gold particles will appear as electron-dense black dots, indicating the location of the target enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and quantifying sanguinarine from plant material.

Caption: General experimental workflow for sanguinarine quantification.

Regulation of Sanguinarine Biosynthesis

The production of sanguinarine is tightly regulated at the transcriptional level. The expression of biosynthetic genes is induced by various stimuli, particularly those related to plant defense, such as pathogen attack or herbivory. This response is mediated by complex signaling pathways involving phytohormones like jasmonic acid (JA).

Jasmonate Signaling Pathway

Jasmonate signaling is a key regulator of many plant secondary metabolic pathways, including BIA biosynthesis. While the complete pathway in S. canadensis is not fully elucidated, a general model based on related species involves the activation of specific transcription factors.

Caption: Simplified jasmonate signaling pathway regulating sanguinarine.

In several species, transcription factors belonging to the bHLH (basic helix-loop-helix) and WRKY families have been shown to control the expression of genes in the sanguinarine pathway. For instance, in Eschscholzia californica, bHLH proteins regulate multiple genes in the pathway, and their expression is, in turn, responsive to methyl jasmonate (MeJA) treatment. This regulatory network allows the plant to rapidly produce defensive alkaloids like sanguinarine when threatened.

Sanguinarine as a DNA and RNA Intercalator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria species, has garnered significant attention for its potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A primary mechanism underpinning these effects is its ability to function as a DNA and RNA intercalator. This technical guide provides an in-depth exploration of the core mechanisms of sanguinarine's interaction with nucleic acids, detailed experimental protocols for studying these interactions, and a summary of the key signaling pathways modulated by this activity. Quantitative data from various studies are compiled for comparative analysis, and logical workflows are visualized to aid in experimental design and comprehension.

Mechanism of Intercalation

Sanguinarine primarily interacts with DNA and RNA through intercalation, a process where the planar polycyclic aromatic structure of the molecule inserts itself between the base pairs of the nucleic acid duplex.[4][5] This interaction is non-covalent and reversible. The iminium (charged) form of sanguinarine is the active moiety for DNA binding.[6][7] The binding of sanguinarine to DNA is characterized by several key features:

-

Structural Changes: Intercalation leads to a lengthening and unwinding of the DNA helix to accommodate the sanguinarine molecule. This structural distortion can be observed through viscosity measurements, where an increase in the contour length of DNA is indicative of intercalation.[5][8]

-

Preference for GC-rich regions: Sanguinarine exhibits a binding preference for guanine-cytosine (GC) rich sequences in DNA.[8]

-

pH and Ionic Strength Dependence: The binding affinity of sanguinarine to DNA is sensitive to pH and ionic strength. The iminium form, which is favored at acidic to neutral pH, binds strongly to DNA, while the alkanolamine form, prevalent at alkaline pH, shows negligible binding.[5][6][9] The binding affinity generally decreases with increasing ionic strength, suggesting an electrostatic component to the interaction.[9]

Quantitative Analysis of Sanguinarine-Nucleic Acid Interactions

The interaction of sanguinarine with DNA and RNA has been quantified using various biophysical techniques. The following tables summarize key binding parameters from the literature.

Table 1: Binding Constants and Stoichiometry of Sanguinarine-DNA Interaction

| DNA Type | Method | Binding Constant (K) (M⁻¹) | Stoichiometry (n) (base pairs/molecule) | Ionic Strength (mM) | Reference |

| Calf Thymus DNA | Spectrophotometry | 1.85 x 10⁶ | ~3.7 | 10 | [7][9] |

| Calf Thymus DNA | Spectrophotometry | 1.8 x 10⁵ | - | 500 | [9] |

| Calf Thymus DNA | Isothermal Titration Calorimetry | 9.2 x 10⁵ | ~2.0 | 20 | [7] |

| Calf Thymus DNA | Isothermal Titration Calorimetry | 1.21 x 10⁶ | ~2.0 | 10 | [7] |

| GC-rich DNA | Spectrophotometry | Higher affinity than AT-rich DNA | - | - | [8] |

Table 2: Thermodynamic Parameters of Sanguinarine-DNA Interaction

| DNA Type | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Temperature (°C) | Ionic Strength (mM) | Reference |

| Natural DNAs and AT polymers | Spectrophotometry | - | Negative | Positive | 20 | - | [7][9] |

| GC polymers | Spectrophotometry | - | Negative | Negative | 20 | - | [7][9] |

| Calf Thymus DNA | Spectrophotometry | -7.1 to -8.47 | -2.62 to -6.35 | +7.22 to +15.3 | 20 | 5 - 500 | [9] |

Table 3: Binding of Sanguinarine to Double-Stranded RNA

| RNA Type | Method | Binding Affinity (M⁻¹) | Key Findings | Reference |

| poly(A).poly(U) | Spectroscopy, ITC | ~10⁴ | Cooperative binding, intercalation confirmed | [10] |

| poly(I).poly(C) | Spectroscopy, ITC | ~10⁴ | Cooperative binding, intercalation confirmed | [10] |

| poly(C).poly(G) | Spectroscopy, ITC | Weaker than poly(A).poly(U) and poly(I).poly(C) | Weak interaction | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sanguinarine's interaction with nucleic acids. The following sections outline the core experimental protocols.

UV-Visible Spectrophotometry

This technique is used to monitor the changes in the absorption spectrum of sanguinarine upon binding to DNA or RNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorption).

Methodology:

-

Prepare stock solutions of sanguinarine and nucleic acid (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl with a specific ionic strength).

-

Determine the precise concentration of the nucleic acid solution by measuring its absorbance at 260 nm.

-

In a quartz cuvette, maintain a constant concentration of sanguinarine.

-

Titrate the sanguinarine solution with increasing concentrations of the nucleic acid solution.

-

Record the UV-Vis spectrum after each addition, ensuring the solution is thoroughly mixed and equilibrated.

-

The binding constant (K) and stoichiometry (n) can be determined by analyzing the absorbance data using a Scatchard plot or other appropriate binding models.[8]

Fluorescence Spectroscopy

The intrinsic fluorescence of sanguinarine is often quenched upon intercalation into DNA or RNA. This quenching can be used to determine binding parameters.

Methodology:

-

Prepare solutions of sanguinarine and nucleic acid in a suitable buffer.

-

Excite the sanguinarine solution at its maximum absorption wavelength and record the emission spectrum.

-

Titrate the sanguinarine solution with increasing concentrations of the nucleic acid.

-

Record the fluorescence emission spectrum after each addition.

-

The binding constant can be calculated from the quenching data using the Stern-Volmer equation or by fitting the data to a suitable binding isotherm.[4][5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA or RNA upon ligand binding. While sanguinarine itself is achiral, it can exhibit an induced CD signal upon binding to the chiral nucleic acid structure.[11]

Methodology:

-

Prepare solutions of nucleic acid and sanguinarine in a suitable buffer.

-

Record the CD spectrum of the nucleic acid alone in the 200-320 nm range.

-

Add increasing concentrations of sanguinarine to the nucleic acid solution and record the CD spectrum after each addition.

-

Observe changes in the characteristic positive and negative bands of the B-form DNA (around 275 nm and 245 nm, respectively) and the appearance of any induced CD bands for sanguinarine in the 300-400 nm region.[11]

Viscosity Measurements

Viscometry provides direct evidence for the classical intercalation of a small molecule into the DNA helix. Intercalation increases the contour length of the DNA, leading to an increase in the viscosity of the solution.

Methodology:

-

Prepare a solution of sonicated, rod-like DNA fragments of a known average length in a suitable buffer.

-

Measure the flow time of the buffer (t₀) and the DNA solution (t) using a capillary viscometer maintained at a constant temperature.

-

Add increasing concentrations of sanguinarine to the DNA solution and measure the flow time after each addition.

-

Calculate the relative viscosity (η/η₀) using the formula η/η₀ = (t - t₀) / (t_DNA - t₀).

-

Plot the relative viscosity as a function of the sanguinarine/DNA ratio. A linear increase is indicative of intercalation.[5][8]

Visualization of Workflows and Pathways

Experimental Workflow for Biophysical Analysis

The following diagram illustrates a typical workflow for characterizing the interaction of sanguinarine with DNA or RNA using the described biophysical techniques.

Key Signaling Pathways Modulated by Sanguinarine

Sanguinarine's ability to intercalate into DNA and modulate chromatin structure has profound effects on cellular signaling pathways, contributing to its anticancer and anti-inflammatory properties.[1][12][13]

Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

Sanguinarine has been shown to induce apoptosis and inhibit cell proliferation by modulating the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][14][15]

Conclusion

Sanguinarine's potent biological activities are intrinsically linked to its ability to intercalate into DNA and RNA. This interaction disrupts normal cellular processes, leading to the inhibition of proliferation and induction of apoptosis in cancer cells, as well as antimicrobial effects. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of sanguinarine. A thorough understanding of its mechanism of action at the molecular level is paramount for the rational design of novel therapeutics based on this promising natural product.

References

- 1. Spectroscopic and thermodynamic studies on the binding of sanguinarine and berberine to triple and double helical DNA and RNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Nasopharyngeal carcinoma mechanism of sanguinarine based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of DNA structures on the conversion of sanguinarine alkanolamine form to iminium form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. its.caltech.edu [its.caltech.edu]

- 8. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 9. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Binding of the anticancer alkaloid sanguinarine to double stranded RNAs: insights into the structural and energetics aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NACDDB - The Web Server for DNA,RNA,and Hybrids Circular Dichroism Structure [genesilico.pl]

The Antimicrobial Spectrum of Sanguinarine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sanguinarine (B192314), a quaternary benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis (bloodroot), has garnered significant scientific interest due to its broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of the antimicrobial activity of sanguinarine against a wide range of microorganisms, including bacteria, fungi, protozoa, and viruses. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and insights into its mechanisms of action.

Antimicrobial Spectrum: Quantitative Data

Sanguinarine exhibits potent inhibitory and cidal activity against a diverse array of pathogenic and opportunistic microorganisms. The following tables summarize the minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), minimum fungicidal concentrations (MFC), and 50% inhibitory concentrations (IC50) of sanguinarine against various microbes.

Antibacterial Activity

Sanguinarine has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its activity against oral plaque bacteria is particularly noteworthy.[1][2]

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 4 | - | [3] |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 3.12 - 6.25 | - | |

| Staphylococcus aureus | - | 128 | 256 | |

| Oral Plaque Bacteria | Various Isolates | 1 - 32 | - | [1] |

| Oral Microbial Isolates | 98% of 129 isolates | 16 | - | [2] |

| Gram-positive & Gram-negative strains | Various | 0.5 - 128 | - |

Antifungal Activity

Sanguinarine possesses notable antifungal properties, particularly against opportunistic yeast like Candida albicans and various phytopathogenic fungi.

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | SC5314 | 4 | - | [3][4] |

| Candida albicans | ATCC 10231 | 37.5 (112.8 µM) | - | [5] |

| Candida albicans | Clinical Isolates | 37.5 - 50 | - | [5] |

| Candida albicans | - | 50 | >200 | [6] |

| Curvularia lunata | - | 15.43 (EC50) | - | [7] |

| Pyricularia oryzae | - | 101.6 (EC50) | - | [7] |

Antiprotozoal Activity

Sanguinarine has shown promise as an antiprotozoal agent, with demonstrated activity against several human and animal parasites.

| Protozoan Species | Activity Metric | Concentration | Reference |

| Entamoeba histolytica | ED50 | 96.4 µg/mL | [8] |

| Giardia lamblia | ED50 | 79.32 µg/mL | [8] |

| Trichomonas vaginalis | ED50 | 30.9 µg/mL | [8] |

| Trypanosoma brucei | ED50 | 1.9 µM | [8] |

| Leishmania sp. | ED50 | 10 - 20 µg/mL | [8] |

Antiviral Activity

The antiviral activity of sanguinarine is an emerging area of research. Studies have shown its potential to inhibit the replication of certain viruses.

| Virus | Cell Line | Activity Metric | Concentration | Reference |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | CC50 | 3.27 µg/mL | [9] |

Mechanisms of Antimicrobial Action

Sanguinarine exerts its antimicrobial effects through multiple mechanisms, targeting various cellular structures and pathways.

Disruption of Cell Membrane and Wall Integrity

A primary mechanism of sanguinarine's antibacterial and antifungal action is the disruption of the cell membrane and cell wall. In bacteria, it can lead to the leakage of intracellular components.[10] In fungi, sanguinarine has been shown to inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to membrane damage and cell death.[11]

Inhibition of Cell Division

Sanguinarine interferes with bacterial cell division by targeting the FtsZ protein.[12] FtsZ is a key component of the cytokinetic Z-ring, which is essential for bacterial cell septation. Sanguinarine inhibits the assembly and bundling of FtsZ protofilaments, leading to filamentation of the bacteria and ultimately inhibiting their proliferation.[12]

Induction of Oxidative Stress

Sanguinarine has been shown to induce the production of reactive oxygen species (ROS) in both bacteria and fungi.[6][13] This increase in intracellular ROS leads to oxidative damage to cellular components such as DNA, proteins, and lipids, contributing to cell death.

DNA Intercalation

Sanguinarine can intercalate into DNA, a mechanism that can interfere with DNA replication and transcription, thereby inhibiting microbial growth.

Modulation of Signaling Pathways

In Candida albicans, sanguinarine has been found to suppress the cyclic AMP (cAMP) signaling pathway.[14] This pathway is crucial for the morphological transition from yeast to hyphal form, a key virulence factor for this fungus. By inhibiting the cAMP pathway, sanguinarine prevents hyphal formation and reduces the pathogenicity of C. albicans.

In protozoan parasites like Leishmania, sanguinarine can induce apoptosis through a mechanism involving the generation of ROS, a decrease in mitochondrial membrane potential, an increase in intracellular calcium ions, and activation of caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial properties of sanguinarine.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sanguinarine stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum:

-

From a fresh agar (B569324) plate, pick 3-5 isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Serial Dilution of Sanguinarine:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the sanguinarine stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of sanguinarine.

-

Include a growth control well (broth and inoculum, no sanguinarine) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

Interpretation:

-

The MIC is the lowest concentration of sanguinarine at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[15][16][17]

Materials:

-

MIC plate from the previous experiment

-

Agar plates (without any antimicrobial agent)

-

Sterile pipette tips

-

Incubator

Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

From each of these selected wells, take a small aliquot (e.g., 10-100 µL) and spread it onto a fresh agar plate.

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration of sanguinarine that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[15][17]

Anti-Biofilm Activity Assay (Crystal Violet Method)

This method quantifies the ability of an agent to inhibit biofilm formation or eradicate existing biofilms.[18]

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

Sanguinarine stock solution

-

Crystal violet solution (0.1%)

-

Ethanol (B145695) (95%) or 33% acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Add 100 µL of bacterial suspension (adjusted to a specific OD) and 100 µL of media with or without various concentrations of sanguinarine to the wells of a 96-well plate.

-

Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) to allow biofilm formation.

-

-

Washing:

-

Carefully discard the planktonic cells from the wells.

-

Gently wash the wells with PBS to remove any remaining non-adherent cells. Repeat this step 2-3 times.

-

-

Staining:

-

Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[18]

-

-

Washing:

-

Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

-

-

Solubilization:

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.[18]

-

-

Quantification:

-

Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.[18] The absorbance is proportional to the amount of biofilm.

-

Conclusion

Sanguinarine presents a compelling profile as a broad-spectrum antimicrobial agent with multiple mechanisms of action. Its demonstrated efficacy against a wide range of bacteria, fungi, and protozoa, including drug-resistant strains, highlights its potential for further investigation and development as a novel therapeutic. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research into the promising antimicrobial applications of sanguinarine. Further studies are warranted to explore its full therapeutic potential, including its antiviral spectrum and in vivo efficacy.

References

- 1. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activity of sanguinarine against oral microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanguinarine Inhibits Mono- and Dual-Species Biofilm Formation by Candida albicans and Staphylococcus aureus and Induces Mature Hypha Transition of C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RETRACTED: Sanguinarine Inhibits Mono- and Dual-Species Biofilm Formation by Candida albicans and Staphylococcus aureus and Induces Mature Hypha Transition of C. albicans [mdpi.com]

- 5. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinosylvin and Sanguinarine Combination to Enhance Antifungal Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antifungal Activity of Sanguinarine and Chelerythrine Derivatives against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijhs.thebrpi.org [ijhs.thebrpi.org]

- 9. Sanguinarine Exhibits Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus via Multisite Inhibition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. microchemlab.com [microchemlab.com]

- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. benchchem.com [benchchem.com]

Sanguinarine's Impact on the NF-κB Signaling Pathway: A Technical Guide

Introduction

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis, has garnered significant attention for its broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] The nuclear factor kappa B (NF-κB) is a crucial pleiotropic transcription factor that regulates inflammation, immune responses, cell proliferation, and survival.[1][5] Its aberrant activation is implicated in numerous pathological conditions, making it a prime target for therapeutic intervention.[1] This technical guide provides an in-depth analysis of the mechanisms by which sanguinarine modulates the NF-κB signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of IκBα Phosphorylation and Degradation

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by various agents such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus, bind to κB enhancer elements in the DNA, and initiate the transcription of target genes.[6]

Sanguinarine exerts its inhibitory effect primarily by intervening at a step prior to IκBα phosphorylation.[1][7] It effectively blocks the TNF-α-induced phosphorylation and subsequent degradation of IκBα.[1][4][6] By preventing IκBα degradation, sanguinarine ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the nuclear translocation of the active p65 subunit and suppressing the activation of the pathway.[1] It is important to note that sanguinarine does not inhibit the DNA binding of already active NF-κB protein but rather targets the upstream activation cascade.[1][4]

Quantitative Data on Sanguinarine's Effects

Sanguinarine has been shown to inhibit NF-κB activation in a dose-dependent manner across various cell lines and in response to multiple inducers. The following table summarizes key quantitative findings from the literature.

| Cell Line | Inducer | Sanguinarine Concentration | Observed Effect | Reference |

| Human Myeloid (ML-1a) | TNF-α | 5 µM | Complete suppression of NF-κB activation. | [1] |

| Human Myeloid (U-937) | TNF-α | 5 µM | Almost complete inhibition of NF-κB activation. | [4] |

| Human Lymphoid (Jurkat) | TNF-α | 5 µM | Almost complete inhibition of NF-κB activation. | [4] |

| Human Diploid Fibroblast (FS4) | TNF-α | 5 µM | Almost complete inhibition of NF-κB activation. | [4] |

| Triple-Negative Breast Cancer (MDA-MB-231) | TNF-α | Co-treatment | ~50% decrease in IKBKE and NF-κB protein expression. | [8][9] |

| Triple-Negative Breast Cancer (MDA-MB-468) | TNF-α | Co-treatment | <30% inhibition of IKBKE and NF-κB protein expression. | [9] |

| Human Prostate Carcinoma (LNCaP, DU145) | - | 0.1-2 µM | Dose-dependent inhibition of cell growth. | [10] |

Experimental Protocols for Studying NF-κB Pathway Modulation